molecular formula C17H22N2O2 B11843865 Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate

Cat. No.: B11843865
M. Wt: 286.37 g/mol
InChI Key: PMBAUSHBKUTQKR-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dimethylamino group and the isopropyl group. The final step involves the esterification of the carboxylate group with ethanol. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in UV-curing applications.

    4-Dimethylaminopyridine: Used as a nucleophilic catalyst in various organic reactions.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Employed as a coupling agent in peptide synthesis.

Uniqueness

Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate stands out due to its unique quinoline core structure, which imparts distinct biological activities and chemical reactivity. Its combination of functional groups allows for versatile modifications, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-8-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-6-21-17(20)14-10-18-15-12(11(2)3)8-7-9-13(15)16(14)19(4)5/h7-11H,6H2,1-5H3

InChI Key

PMBAUSHBKUTQKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2C(C)C

Origin of Product

United States

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